molecular formula C26H21NO3 B2563248 N-(2-benzoyl-4-methylphenyl)-3-methoxy-2-naphthamide CAS No. 313237-29-5

N-(2-benzoyl-4-methylphenyl)-3-methoxy-2-naphthamide

Cat. No. B2563248
CAS RN: 313237-29-5
M. Wt: 395.458
InChI Key: QADSTPUHTLNWLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions. For instance, a Schiff base, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, was synthesized through a condensation reaction of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde . This suggests that the synthesis of "N-(2-benzoyl-4-methylphenyl)-3-methoxy-2-naphthamide" could also be achieved through a similar condensation strategy, possibly involving an amide formation step between the corresponding acid and amine.

Molecular Structure Analysis

The molecular structures of similar compounds have been characterized using X-ray single crystal diffraction and supported by computational methods such as density functional theory (DFT). For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction and DFT calculations . These techniques could be applied to determine the molecular structure of "N-(2-benzoyl-4-methylphenyl)-3-methoxy-2-naphthamide," providing insights into its geometric parameters and electronic properties.

Chemical Reactions Analysis

The reactivity of related compounds has been investigated using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These studies can predict the sites of chemical reactivity and the behavior of molecules in various reactions . By applying similar computational analyses, the reactivity of "N-(2-benzoyl-4-methylphenyl)-3-methoxy-2-naphthamide" could be estimated, which would be valuable for understanding its behavior in synthetic and biological contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties, such as thermodynamic properties, vibrational frequencies, and non-linear optical properties, can be calculated using DFT. For instance, the electronic properties like HOMO and LUMO energies of a related compound were calculated to estimate its chemical reactivity . Similarly, the physical and chemical properties of "N-(2-benzoyl-4-methylphenyl)-3-methoxy-2-naphthamide" could be explored using these computational methods to predict its stability, reactivity, and potential applications.

Case Studies

While the provided papers do not include case studies on the specific compound, they do report on the antibacterial activity of a structurally related compound, which exhibited good antibacterial properties . This suggests that "N-(2-benzoyl-4-methylphenyl)-3-methoxy-2-naphthamide" could also possess biological activities worth investigating in case studies.

Scientific Research Applications

Synthesis and Characterization

A significant portion of the research involving similar compounds focuses on their synthesis and structural characterization. For instance, studies on the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with naphthalen-1yl substituents, highlight the importance of these compounds in developing new materials with potential applications in pharmaceuticals and materials science (Özer, Arslan, VanDerveer, & Külcü, 2009). The detailed structural analysis through techniques like X-ray diffraction provides insights into their crystalline structures, which is crucial for understanding their physical and chemical properties.

Catalytic Applications

Compounds structurally related to N-(2-benzoyl-4-methylphenyl)-3-methoxy-2-naphthamide have been explored for their catalytic capabilities. For example, the study on solid base catalyzed O-methylation of 2-naphthol with dimethyl carbonate showcases the potential of naphthamide derivatives in facilitating environmentally friendly chemical reactions (Yadav & Salunke, 2013). Such catalytic processes are fundamental in organic synthesis, particularly in the pharmaceutical industry, where greener synthesis routes are increasingly demanded.

Liquid Crystalline Properties

The research into liquid crystalline properties of compounds featuring naphthalene derivatives underscores the relevance of such materials in the development of advanced display technologies and optical devices. A study on mesogenic homologous series with naphthoic acid and Schiff base-ester linkages demonstrates the thermotropic behavior of these compounds, which is pivotal for their application in liquid crystal displays (LCDs) and other optoelectronic devices (Thaker et al., 2012).

Photophysics and Photochemistry

Investigations into the photophysical properties of benzoyl and naphthyl derivatives reveal their potential in photochemical applications, such as photoinitiators for polymerization. The study on 1,8-Bis(4-aminobenzoyl)-2,7-dimethoxynaphthalene, for example, explores intermolecular interactions and crystal structures, providing insights into how such compounds could be designed for specific photochemical roles (Nishijima et al., 2010).

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO3/c1-17-12-13-23(21(14-17)25(28)18-8-4-3-5-9-18)27-26(29)22-15-19-10-6-7-11-20(19)16-24(22)30-2/h3-16H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADSTPUHTLNWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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